N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N4O2/c1-14-7-10-18(11-15(14)2)30-24(32)20-6-4-3-5-19(20)22(29-30)23(31)28-27-13-16-8-9-17(25)12-21(16)26/h3-13H,1-2H3,(H,28,31)/b27-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTRHXXEESFMCB-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈Cl₂N₄O
- Molecular Weight : 326.221 g/mol
- CAS Registry Number : 83657-24-3
The compound features a phthalazine core substituted with various aromatic groups, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the phthalazine structure exhibit significant antimicrobial properties. For instance, derivatives of phthalazine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of key metabolic pathways essential for tumor growth .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several phthalazine derivatives. The results indicated that modifications to the aromatic substituents significantly influenced both antimicrobial and anticancer activities. Specifically, compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains and cancer cells.
Summary of Findings
- Antimicrobial Efficacy : Strong activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Effective in inhibiting colon and breast cancer cell lines.
- Mechanism Insights : Induces apoptosis; affects metabolic pathways in cancer cells.
Preparation Methods
Synthesis of the Phthalazine Core
The phthalazine backbone is synthesized via cyclocondensation reactions. A common approach involves reacting 1,2-dicarbonyl compounds with hydrazines. For instance, 1,2-diacetylbenzene derivatives react with hydrazine hydrate in ethanol under reflux to yield 1,4-dimethylphthalazine. Adapting this method, 3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is prepared by substituting the diketone precursor with a 3,4-dimethylphenyl-substituted analog.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF)
- Temperature : 80–100°C
- Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.
The substitution pattern at the 3-position is achieved by introducing the 3,4-dimethylphenyl group during the cyclocondensation step. This is facilitated by using a pre-functionalized diketone or via post-synthetic alkylation.
The carbohydrazide group is introduced through hydrazinolysis of an ester or acyl chloride intermediate. In the cited literature, ethyl chloroacetate derivatives undergo hydrazinolysis with hydrazine hydrate to yield hydrazide compounds. For the target compound, 3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride is first synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂).
Procedure :
- Acyl Chloride Formation :
- 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (10 mmol) is refluxed with SOCl₂ (20 mL) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.
- Hydrazinolysis :
Key Characterization :
- IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch of the hydrazide.
- ¹H-NMR : A singlet at δ 9.2 ppm corresponds to the NH₂ group.
Schiff Base Condensation
The final step involves condensing the carbohydrazide with 2,4-dichlorobenzaldehyde to form the Schiff base. This reaction is typically conducted in ethanol or methanol under acidic or neutral conditions.
Optimized Protocol :
- Reactants :
- 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (1 equiv)
- 2,4-Dichlorobenzaldehyde (1.2 equiv)
- Solvent : Ethanol (anhydrous)
- Catalyst : Glacial acetic acid (2 drops)
- Conditions : Reflux at 80°C for 6 hours.
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond. The E-configuration is favored due to steric hindrance between the aromatic rings.
Purification :
The crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Structural Characterization and Analytical Data
The synthesized compound is validated using spectroscopic and elemental analysis:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3240 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
| ¹H-NMR (DMSO-d₆) | δ 8.7 (s, 1H, CH=N), δ 7.8–7.3 (m, 6H, Ar–H), δ 2.3 (s, 6H, CH₃) |
| ¹³C-NMR | δ 164.2 (C=O), δ 158.1 (C=N), δ 140–125 (Ar–C) |
Elemental Analysis :
Discussion of Synthetic Challenges and Optimizations
- Hydrazide Stability : The carbohydrazide intermediate is sensitive to oxidation. Storage under nitrogen and avoidance of prolonged heating are critical.
- Imine Configuration : The E-isomer predominates, but trace Z-isomers may form. Chromatographic separation ensures stereochemical purity.
- Yield Considerations :
Comparative Analysis of Alternative Routes
Alternative methods for phthalazine synthesis include:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how do deviations affect yield and purity?
- Methodology : Synthesis typically involves a multi-step condensation reaction between substituted aldehydes and carbohydrazide precursors. Key parameters include:
- Temperature : Reflux conditions (~80–120°C) for 6–12 hours to ensure complete imine bond formation .
- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency .
- Catalysts : Acidic catalysts (e.g., glacial acetic acid) accelerate hydrazone formation .
- Data Contradictions : Over-refluxing (>12 hours) may degrade the phthalazine core, reducing yield by 15–20% .
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- 1H/13C NMR :
- Key Peaks : Aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl), hydrazone NH (δ 10.2–10.8 ppm), and phthalazine carbonyl (δ 165–170 ppm) .
- Challenges : Overlapping signals from dimethylphenyl groups require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorophenyl and 3,4-dimethylphenyl substituents influence reactivity and bioactivity?
- Steric Effects : The 3,4-dimethylphenyl group hinders planarization of the phthalazine ring, reducing π-π stacking in crystallographic studies .
- Electronic Effects : Electron-withdrawing Cl atoms on the phenyl ring enhance electrophilicity, increasing binding affinity to enzymatic targets (e.g., kinase inhibition assays show IC50 ~1.2 µM) .
- Data Contradictions : Some studies report conflicting IC50 values (±0.3 µM) due to assay variability (e.g., ATP concentration in kinase assays) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Adjustments :
- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Target Specificity : Screen against isoform-specific enzymes (e.g., EGFR vs. HER2 kinases) to clarify selectivity .
- Comparative Analysis :
| Activity | Reported IC50/ MIC | Assay System | Reference |
|---|---|---|---|
| Anticancer | 1.2 µM | MCF-7 cells | |
| Antimicrobial | 8 µg/mL | S. aureus |
Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?
- DFT Calculations : Optimize geometry to identify reactive sites (e.g., hydrazone nitrogen as a nucleophile) .
- Docking Studies : The compound’s dichlorophenyl group fits into hydrophobic pockets of CYP450 enzymes (binding energy: −9.2 kcal/mol) .
- Validation : Cross-validate with experimental SAR studies on derivatives lacking the 3,4-dimethylphenyl group .
Methodological Challenges
Q. What purification techniques are most effective for isolating this compound from by-products?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1) to separate hydrazone isomers .
- Recrystallization : Ethanol/water (8:2) yields crystals with >95% purity (confirmed by HPLC, retention time ~4.2 min) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
